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Cat. No.: B1671557 Get Quote

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development

professionals.

This whitepaper provides an in-depth analysis of Eprotirome (also known as KB2115), a liver-

selective thyromimetic agent. Eprotirome has been a subject of significant interest for its

potential in treating dyslipidemia by selectively targeting thyroid hormone receptors in the liver.

This document details its chemical structure, physicochemical properties, mechanism of action,

and relevant experimental protocols, offering a valuable resource for the scientific community.

Chemical Structure and Identification
Eprotirome is a synthetic analog of thyroid hormone. Its chemical identity is well-defined by its

systematic IUPAC name, CAS registry number, and molecular structure representations.

Chemical Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1671557?utm_src=pdf-interest
https://www.benchchem.com/product/b1671557?utm_src=pdf-body
https://www.benchchem.com/product/b1671557?utm_src=pdf-body
https://www.benchchem.com/product/b1671557?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name
2-({3,5-Dibromo-4-[4-hydroxy-3-(propan-2-

yl)phenoxy]phenyl}carbamoyl)acetic acid[1]

CAS Number 355129-15-6[2][3]

Molecular Formula C₁₈H₁₇Br₂NO₅[3]

SMILES
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Br)

NC(=O)CC(=O)O)Br)O[1]

Physicochemical Properties
The physicochemical properties of a compound are critical for its pharmacokinetic and

pharmacodynamic profiles. Eprotirome is a white to light yellow solid powder. A summary of its

key properties is presented below.

Table of Physicochemical Properties

Property Value Source

Molecular Weight 487.14 g/mol

Appearance
White to light yellow solid

powder
InvivoChem

Water Solubility 0.00201 mg/mL ALOGPS

logP 5.08 ChemAxon

pKa (Strongest Acidic) 2.21 ChemAxon

pKa (Strongest Basic) -3.7 ChemAxon

Solubility in DMSO 97 mg/mL (199.12 mM) Selleck Chemicals

Mechanism of Action and Signaling Pathway
Eprotirome is a liver-selective thyroid hormone receptor (TR) agonist with a modest

preference for the TRβ isoform over the TRα isoform. This selectivity is key to its therapeutic
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potential, as TRβ is the predominant isoform in the liver and is primarily responsible for the

beneficial effects of thyroid hormone on lipid metabolism. In contrast, TRα is more abundant in

the heart and bone, and its activation is associated with adverse thyromimetic effects.

Upon entering a hepatocyte, Eprotirome binds to and activates TRβ. This ligand-activated

receptor then forms a heterodimer with the retinoid X receptor (RXR). This complex

translocates to the nucleus and binds to specific DNA sequences known as thyroid hormone

response elements (TREs) in the promoter regions of target genes. This binding modulates the

transcription of these genes, leading to changes in protein expression and subsequent

physiological effects.

Two key downstream effects of Eprotirome's action are the upregulation of the low-density

lipoprotein (LDL) receptor gene and the gene for cholesterol 7 alpha-hydroxylase (CYP7A1).

The increased expression of LDL receptors on the surface of hepatocytes enhances the

clearance of LDL cholesterol from the circulation. CYP7A1 is the rate-limiting enzyme in the

conversion of cholesterol to bile acids, and its upregulation promotes cholesterol catabolism.

The transcriptional regulation of the LDL receptor gene is also influenced by Sterol Regulatory

Element-Binding Protein 2 (SREBP-2).
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Eprotirome Signaling Pathway in Hepatocytes
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Eprotirome's mechanism of action in a hepatocyte.
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Experimental Protocols
This section outlines general methodologies that can be adapted to study the effects of

Eprotirome.

In Vitro Thyroid Hormone Receptor Binding Assay
Objective: To determine the binding affinity of Eprotirome to TRα and TRβ isoforms.

Methodology:

Preparation of Reagents:

Recombinant human TRα and TRβ ligand-binding domains (LBDs).

Radiolabeled thyroid hormone (e.g., [¹²⁵I]T₃) as the tracer.

A series of concentrations of unlabeled Eprotirome and T₃ (as a positive control).

Binding buffer (e.g., phosphate-buffered saline with bovine serum albumin).

Assay Procedure:

Incubate a fixed concentration of the TR LBD and the radiolabeled tracer with varying

concentrations of Eprotirome or T₃.

Allow the binding to reach equilibrium.

Separate the bound and free radioligand using a method such as filtration through a glass

fiber filter or size-exclusion chromatography.

Quantify the radioactivity of the bound fraction using a gamma counter.

Data Analysis:

Plot the percentage of specific binding against the logarithm of the competitor

concentration.
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Calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific

binding of the radioligand).

Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

Gene Expression Analysis in Hepatocytes
Objective: To measure the effect of Eprotirome on the expression of target genes such as

LDLR and CYP7A1 in a human hepatocyte cell line (e.g., HepG2).

Methodology:

Cell Culture and Treatment:

Culture HepG2 cells in appropriate media.

Treat the cells with various concentrations of Eprotirome or a vehicle control for a

specified time period (e.g., 24 hours).

RNA Isolation and cDNA Synthesis:

Isolate total RNA from the cells using a commercial kit.

Assess RNA quality and quantity.

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

Quantitative Polymerase Chain Reaction (qPCR):

Perform qPCR using primers specific for LDLR, CYP7A1, and a housekeeping gene (e.g.,

GAPDH) for normalization.

Use a qPCR instrument to amplify and detect the target genes.

Data Analysis:

Calculate the relative gene expression using the ΔΔCt method.

Compare the gene expression in Eprotirome-treated cells to the vehicle-treated control.
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LDL Uptake Assay
Objective: To assess the functional consequence of increased LDLR expression by measuring

the uptake of LDL by hepatocytes.

Methodology:

Cell Culture and Treatment:

Plate HepG2 cells and treat with Eprotirome or a vehicle control as described above.

LDL Labeling and Incubation:

Label LDL with a fluorescent dye (e.g., DiI-LDL).

Incubate the treated cells with the fluorescently labeled LDL for a specific time.

Quantification of LDL Uptake:

Wash the cells to remove unbound LDL.

Lyse the cells and measure the fluorescence intensity using a plate reader.

Alternatively, visualize and quantify the uptake using fluorescence microscopy.

Data Analysis:

Normalize the fluorescence intensity to the total protein content of the cell lysate.

Compare the LDL uptake in Eprotirome-treated cells to the control cells.
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General Experimental Workflow for Eprotirome Evaluation

In Vitro Studies
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A generalized workflow for in vitro evaluation of Eprotirome.

Conclusion
Eprotirome represents a targeted approach to lipid management by leveraging the

physiological pathways of thyroid hormone in a liver-selective manner. Its well-characterized

chemical structure and physicochemical properties, combined with a clear mechanism of

action, have made it a significant molecule of interest in the field of metabolic disease research.
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The experimental protocols outlined in this guide provide a framework for further investigation

into the biological activities of Eprotirome and similar thyromimetic compounds. While clinical

development of Eprotirome was discontinued due to adverse effects observed in animal

studies, the insights gained from its research continue to inform the development of next-

generation thyromimetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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